4,6-Dimethyl-7-azaindole
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Overview
Description
4,6-Dimethyl-7-azaindole is a derivative of the azaindole family, characterized by the presence of nitrogen in the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7-azaindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with formamide under high-temperature conditions to yield the desired azaindole derivative . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to be effective in forming the azaindole core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-7-azaindole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-7-azaindole involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways . Molecular docking studies have revealed the structural features responsible for these interactions, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-azaindole: Another azaindole derivative with similar chemical properties but different reactivity due to the presence of a bromine atom.
7-Azaindole: The parent compound of the azaindole family, widely studied for its biological activities.
4,6-Dimethylindole: A structurally similar compound lacking the nitrogen atom in the indole ring, resulting in different chemical behavior.
Uniqueness
4,6-Dimethyl-7-azaindole is unique due to the presence of two methyl groups and a nitrogen atom in the indole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-5-7(2)11-9-8(6)3-4-10-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
HYLMEUYMWRDCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)C |
Origin of Product |
United States |
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